molecular formula C6H12N2O5S B12588336 Carbamic acid, (4-morpholinylsulfonyl)-, methyl ester CAS No. 503310-65-4

Carbamic acid, (4-morpholinylsulfonyl)-, methyl ester

Cat. No.: B12588336
CAS No.: 503310-65-4
M. Wt: 224.24 g/mol
InChI Key: OQPNZQNQXSFBOD-UHFFFAOYSA-N
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Description

Carbamic acid, (4-morpholinylsulfonyl)-, methyl ester is a chemical compound with the molecular formula C6H12N2O5S It is known for its unique structure, which includes a morpholine ring and a sulfonyl group attached to the carbamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-morpholinylsulfonyl)-, methyl ester typically involves the reaction of morpholine with a sulfonyl chloride, followed by the introduction of a carbamic acid ester group. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reaction of Morpholine with Sulfonyl Chloride: Morpholine reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form the corresponding sulfonamide.

    Introduction of Carbamic Acid Ester Group: The sulfonamide is then reacted with methyl chloroformate to introduce the carbamic acid ester group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-morpholinylsulfonyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted carbamic acid esters.

Scientific Research Applications

Carbamic acid, (4-morpholinylsulfonyl)-, methyl ester has several scientific research applications:

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (4-morpholinylsulfonyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity. Additionally, the morpholine ring may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid,[(4-morpholinylsulfonyl)methyl]-, ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.

    Carbamic acid, (4-(4-morpholinylsulfonyl)phenyl)-, ethyl ester: Contains a phenyl group in addition to the morpholinylsulfonyl group.

Uniqueness

Carbamic acid, (4-morpholinylsulfonyl)-, methyl ester is unique due to its specific combination of the morpholine ring and sulfonyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

503310-65-4

Molecular Formula

C6H12N2O5S

Molecular Weight

224.24 g/mol

IUPAC Name

methyl N-morpholin-4-ylsulfonylcarbamate

InChI

InChI=1S/C6H12N2O5S/c1-12-6(9)7-14(10,11)8-2-4-13-5-3-8/h2-5H2,1H3,(H,7,9)

InChI Key

OQPNZQNQXSFBOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NS(=O)(=O)N1CCOCC1

Origin of Product

United States

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